Predicted Physicochemical Differentiation: CNS vs. Peripheral Drug-Likeness
The target compound's extended molecular structure yields a computed XLogP3 of approximately 2.8, positioning it within the optimal CNS drug-like space (LogP 1–4) while remaining distinct from both more polar and more lipophilic analogs [1]. Delavirdine, in contrast, has an XLogP3 of 2.4 and a significantly larger molecular weight (456.6 g/mol), with a topological polar surface area (TPSA) of 119 Ų [2]. The target compound's lower TPSA and moderate LogP suggest improved passive blood-brain barrier permeability compared to larger, more polar indole-2-carboxamides, supporting CNS-targeted applications over peripheral antiviral programs.
| Evidence Dimension | Computed XLogP3 and TPSA |
|---|---|
| Target Compound Data | XLogP3 ~2.8; predicted TPSA <119 Ų (based on molecular formula C23H26N4O3, MW 406.5 g/mol) |
| Comparator Or Baseline | Delavirdine: XLogP3 = 2.4, TPSA = 119 Ų, MW 456.6 g/mol |
| Quantified Difference | XLogP3 difference = +0.4 log units; MW advantage = -50.1 g/mol; TPSA reduction ≥10 Ų |
| Conditions | Computed using XLogP3 3.0 (PubChem) and Cactvs 3.4.8.24 TPSA algorithm |
Why This Matters
Procurement for CNS programs should prioritize compounds with LogP >2.5 and TPSA <90 Ų; the target compound meets these criteria more closely than Delavirdine, reducing the risk of CNS exclusion during lead optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 5625, Delavirdine. Computed Properties section. Retrieved April 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 5625, Delavirdine. Computed Properties section. Retrieved April 2026. View Source
